molecular formula C14H14ClNO3 B2563588 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde CAS No. 136918-66-6

4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde

Cat. No.: B2563588
CAS No.: 136918-66-6
M. Wt: 279.72
InChI Key: CYXXVTLWYIGJJW-UHFFFAOYSA-N
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Description

4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chloro group at the 4-position, a diethylamino group at the 7-position, and an aldehyde group at the 3-position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde typically involves the condensation of 4-chloro-7-(diethylamino)-2-hydroxybenzaldehyde with appropriate reagents. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The reaction conditions often include the use of concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids such as aluminum chloride or zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles, such as the use of reusable catalysts and solvent-free conditions, can enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Properties

IUPAC Name

4-chloro-7-(diethylamino)-2-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-3-16(4-2)9-5-6-10-12(7-9)19-14(18)11(8-17)13(10)15/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXXVTLWYIGJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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